(1R,2R)-N1,N2-ビス(2-(ジフェニルホスフィノ)ベンジル)シクロヘキサン-1,2-ジアミン

概要

説明

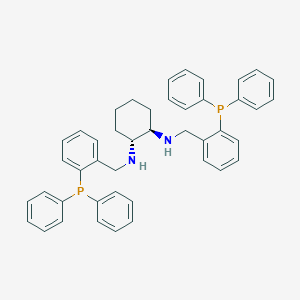

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in various catalytic reactions. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The compound has a molecular formula of C44H44N2P2 and a molecular weight of 662.78 g/mol .

科学的研究の応用

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is widely used in scientific research for its role as a chiral ligand in asymmetric catalysis. Its applications include:

Chemistry: Used in the synthesis of enantiomerically pure compounds.

Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Aids in the development of chiral drugs.

Industry: Used in the production of fine chemicals and agrochemicals.

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.

Mode of Action

As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .

Biochemical Pathways

As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .

Pharmacokinetics

Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 2-(diphenylphosphino)benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium, nickel, and other transition metals. Typical conditions involve inert atmospheres and moderate temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound are often enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals .

類似化合物との比較

Similar Compounds

- (R,R)-DACH-phenyl Trost ligand

- (S,S)-N,N′-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- ®-Tol-BINAP

- (S)-T-BINAP

Uniqueness

What sets (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine apart is its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with a wide range of transition metals makes it a preferred choice in asymmetric synthesis .

生物活性

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand extensively studied for its role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and significant biological activities. This article delves into its synthesis, biological applications, and research findings.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174758-63-5

The compound features two diphenylphosphino groups that enhance its coordination capabilities with transition metals, making it a valuable ligand in catalysis.

Synthesis

The synthesis of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves:

- Starting Materials : (1R,2R)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.

- Reaction Conditions : Conducted under basic conditions in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Purification : The product is purified through recrystallization or column chromatography.

Anticancer Properties

Recent studies have indicated that (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine exhibits promising anticancer activity. For instance:

- Mechanism of Action : The compound functions as a ligand for palladium complexes that can facilitate the activation of pro-drugs in cancer therapy.

- Case Study : In vitro studies demonstrated that complexes formed with this ligand showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : Preliminary tests suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

- Potential Applications : This activity opens avenues for developing new antimicrobial agents based on its structure.

Asymmetric Catalysis

One of the most notable applications of (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is in asymmetric synthesis:

- Catalytic Efficiency : The ligand has been shown to enhance the enantioselectivity of various reactions, including the Tsuji-Trost reaction and asymmetric hydrogenation.

- Data Summary :

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Tsuji-Trost Reaction | 85 | 92 |

| Asymmetric Hydrogenation | 90 | 95 |

特性

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。